13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
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Overview
Description
13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, combines the structural features of both indole and acridine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acridine precursors under specific conditions. For instance, the reaction might involve the use of a Lewis acid catalyst and a solvent like dichloromethane, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis. This method utilizes a Co/C catalyst derived from rice husks and an eco-friendly solvent like water. The microwave irradiation significantly reduces the reaction time and increases the yield, making it a more sustainable and efficient approach .
Chemical Reactions Analysis
Types of Reactions
13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative .
Scientific Research Applications
13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Utilized in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of enzymes like topoisomerase. This inhibition prevents DNA replication and transcription, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Acridine Carboxamide: Known for its anticancer properties and DNA intercalation mechanism.
Quinacrine: Used as an antimalarial and anticancer agent.
Thiazacridine: Exhibits antimicrobial and anticancer activities.
Uniqueness
What sets 13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine apart is its unique combination of indole and acridine structures. This dual nature enhances its ability to interact with various biological targets, making it a versatile compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
13-[(4-chlorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYEVIFKUJHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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